molecular formula C14H19NO B1324162 (2-Cyclohexyl)ethyl 2-pyridyl ketone CAS No. 898779-60-7

(2-Cyclohexyl)ethyl 2-pyridyl ketone

Cat. No. B1324162
M. Wt: 217.31 g/mol
InChI Key: QMNOWTBUUMGMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Cyclohexyl)ethyl 2-pyridyl ketone” is a chemical compound with the IUPAC name 3-cyclohexyl-1-pyridin-2-ylpropan-1-one . It has a molecular formula of C14H19NO .


Synthesis Analysis

The synthesis of 2-pyridyl ketones, such as “(2-Cyclohexyl)ethyl 2-pyridyl ketone”, can be achieved through a practical method involving continuous flow . In this process, 2-lithiopyridine, formed by a Br/Li exchange, reacts with commercially available esters to produce 2-pyridyl ketones . This method is applicable to a variety of esters and has been used in the synthesis of TGF-β type 1 receptor inhibitor LY580276 intermediate .


Molecular Structure Analysis

The molecular structure of “(2-Cyclohexyl)ethyl 2-pyridyl ketone” consists of 14 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The average mass of the molecule is 217.307 Da, and the monoisotopic mass is 217.146667 Da .


Chemical Reactions Analysis

The chemical reactions involving 2-pyridyl ketones, such as “(2-Cyclohexyl)ethyl 2-pyridyl ketone”, are crucial in medicinal chemistry . They are employed as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis .

Scientific Research Applications

Safety And Hazards

The safety data sheets for similar compounds suggest that skin and eye irritation may occur upon contact . Inhalation may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid release into the environment .

Future Directions

The future directions in the research and application of 2-pyridyl ketones, such as “(2-Cyclohexyl)ethyl 2-pyridyl ketone”, could involve their use in the synthesis of bioactive molecules and natural products . They could also be used as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis .

properties

IUPAC Name

3-cyclohexyl-1-pyridin-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h4-5,8,11-12H,1-3,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNOWTBUUMGMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641990
Record name 3-Cyclohexyl-1-(pyridin-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyclohexyl)ethyl 2-pyridyl ketone

CAS RN

898779-60-7
Record name 3-Cyclohexyl-1-(pyridin-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.